molecular formula C13H19NO2S B14893228 N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No.: B14893228
M. Wt: 253.36 g/mol
InChI Key: QWUUSSJXSFKPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a synthetic compound featuring a cyclohepta[b]thiophene core fused with a seven-membered ring, substituted at the 2-position with a carboxamide group linked to a 3-hydroxypropyl chain. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and conformational flexibility from the tetrahydrocycloheptane ring.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

InChI

InChI=1S/C13H19NO2S/c15-8-4-7-14-13(16)12-9-10-5-2-1-3-6-11(10)17-12/h9,15H,1-8H2,(H,14,16)

InChI Key

QWUUSSJXSFKPOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Cyclohepta[b]thiophene Derivatives
  • N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide (CAS: 925606-29-7): Structural Difference: Substitution at the carboxamide position with a 5-methylthiazole group instead of 3-hydroxypropyl. ~3 for the hydroxypropyl analog). This compound is marketed for medicinal applications, suggesting improved bioavailability compared to the hydroxypropyl derivative .
  • N-Benzyl-N-(2-hydroxyethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide: Structural Difference: Dual substitution with benzyl and 2-hydroxyethyl groups. Functional Impact: The benzyl group elevates lipophilicity, while the hydroxyethyl chain retains moderate polarity.
Heterocyclic Variations
  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (Compound 4a): Structural Difference: A cyano group replaces the hydroxypropyl chain. Functional Impact: The electron-withdrawing cyano group reduces basicity and increases metabolic stability.
  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide: Structural Difference: Incorporates a nitrothiophene moiety. With a molecular weight of 347.4 g/mol and LogP ~5, this analog is significantly more lipophilic than the hydroxypropyl variant .

Pharmacological and Biochemical Comparisons

Kinase Inhibition Profiles
  • Compound T187 (In-house cyclohepta[b]thiophen-3-carboxyamide derivative):
    • Activity : Inactive against p38 MAPK but inhibits AKT1 (IC50 = 11.4 ± 2.8 μM; Ki = 4.19 ± 1.36 μM).
    • Comparison : While T187 shares the cyclohepta[b]thiophene core, its carboxamide substituent differs from the hydroxypropyl group. The hydroxypropyl chain in the target compound may modulate AKT1 binding through hydrogen bonding, though experimental validation is lacking .
Solubility and Bioavailability
  • The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to analogs with purely aromatic (e.g., benzyl) or lipophilic (e.g., methylthiazole) substituents. However, this hydrophilicity may reduce blood-brain barrier penetration relative to more lipophilic derivatives like the nitrothiophene analog .

Biological Activity

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and interaction with cellular pathways.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19NO2S. Its structure features a bicyclic system that includes a thiophene ring fused with a cycloheptane moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds derived from the cyclohepta[b]thiophene framework. For instance, research on related compounds has shown promising results against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Assay Type
Bacillus subtilis32 µg/mLAgar Diffusion Assay
Escherichia coli16 µg/mLMIC Assay
Staphylococcus aureus8 µg/mLAgar Diffusion Assay

These findings suggest that compounds related to this compound may serve as potential antibiotic candidates .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay. This assay measures cell viability based on mitochondrial activity. The results indicated that the compound exhibits significant cytotoxicity against various cancer cell lines:

Concentration (µg/mL)Cell Viability (%)
1085
2075
3060
4045
5030

At higher concentrations (above 30 µg/mL), a marked decrease in cell viability was observed, indicating potential for use in cancer treatment .

The mechanism underlying the biological activity of this compound involves interaction with key cellular pathways. Molecular docking studies have suggested that this compound may bind to important proteins involved in cell signaling and proliferation:

  • CXCR4 : Involved in cell migration and metastasis.
  • HER2 : A receptor tyrosine kinase implicated in cancer progression.
  • AKT1 : A serine/threonine kinase that plays a critical role in cellular processes such as glucose metabolism and apoptosis.

These interactions could potentially inhibit tumor growth and metastasis .

Case Studies

  • Anticancer Activity : In a study involving ovarian cancer cells (HO-8910), treatment with this compound resulted in a significant reduction of proliferation markers (p < 0.05). The expression levels of anti-apoptotic proteins Bcl-2 and Bcl-xL decreased while pro-apoptotic markers like p53 increased .
  • Antioxidant Properties : The compound also demonstrated notable antioxidant activity. It was able to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.